N-Acetylhydrazinecarboxamide
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Overview
Description
N-Acetylhydrazinecarboxamide is an organic compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylhydrazinecarboxamide can be synthesized through the amidation of carboxylic acids with amines. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Common methods include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction . Additionally, the hydrolysis of nitriles under mildly basic conditions can also yield amides .
Industrial Production Methods
Industrial production of this compound often involves the use of carboxylic acid derivatives such as acid chlorides, acid anhydrides, or esters. These derivatives react with amines to form the desired amide product. The choice of derivative and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-Acetylhydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Acetylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The exact pathways involved can vary, but they often include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Acetylhydrazinecarboxamide include other carboxamides such as:
- N-Methylhydrazinecarboxamide
- N-Ethylhydrazinecarboxamide
- N-Propylhydrazinecarboxamide
Uniqueness
This compound is unique due to its specific acetyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain synthetic and biological applications .
Properties
CAS No. |
34505-15-2 |
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Molecular Formula |
C3H7N3O2 |
Molecular Weight |
117.11 g/mol |
IUPAC Name |
N-(hydrazinecarbonyl)acetamide |
InChI |
InChI=1S/C3H7N3O2/c1-2(7)5-3(8)6-4/h4H2,1H3,(H2,5,6,7,8) |
InChI Key |
FABZXXJETVNBBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)NN |
Origin of Product |
United States |
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